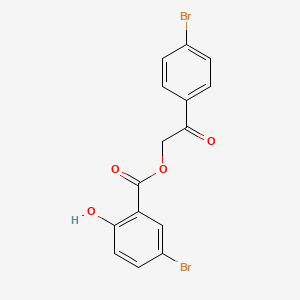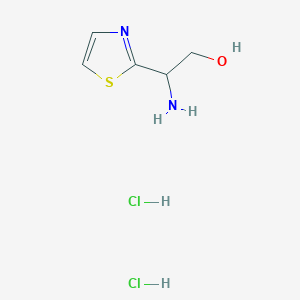
2-(3,5-dimethylpiperidin-1-yl)-N-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with dimethyl groups, a methoxyphenyl group, and a nitropyrimidine moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the nitration of the pyrimidine ring. Common synthetic routes include:
Formation of the Piperidine Ring: This step typically involves the cyclization of a suitable precursor, such as a diamine, under acidic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the piperidine ring.
Nitration of the Pyrimidine Ring:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyrimidine rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers explore its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mécanisme D'action
The mechanism of action of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The nitro group can participate in redox reactions, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE include:
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-1-(4-METHOXYPHENYL)ETHANAMINE: This compound shares the piperidine and methoxyphenyl groups but lacks the nitropyrimidine moiety.
N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE: This compound contains the nitropyrimidine and methoxyphenyl groups but lacks the piperidine ring.
The uniqueness of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE lies in its combination of these functional groups, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H24N6O3 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2-(3,5-dimethylpiperidin-1-yl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H24N6O3/c1-11-8-12(2)10-23(9-11)18-21-16(19)15(24(25)26)17(22-18)20-13-4-6-14(27-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3,(H3,19,20,21,22) |
Clé InChI |
LTEDIKCJIIGNCF-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)OC)[N+](=O)[O-])N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-4-(thiophen-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495593.png)
![1-(8-methyl-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12495601.png)
![(R)-5,5'-Bis(diisopropylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12495607.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12495610.png)
![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline](/img/structure/B12495611.png)

![N~2~-(2,4-dichlorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12495629.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(pyridin-3-ylcarbonyl)amino]benzoate](/img/structure/B12495645.png)
![2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B12495646.png)

![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12495654.png)
![N-[4-(quinoxalin-2-yl)phenyl]propanamide](/img/structure/B12495662.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(2,6-difluorophenyl)carbonyl]piperazine-1-carboxamide](/img/structure/B12495670.png)

